molecular formula C19H20N2O5 B11535251 Pentyl 4-[(3-nitrobenzoyl)amino]benzoate

Pentyl 4-[(3-nitrobenzoyl)amino]benzoate

Cat. No.: B11535251
M. Wt: 356.4 g/mol
InChI Key: RISVXFGZSSLWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 4-[(3-nitrobenzoyl)amino]benzoate is a synthetic aromatic ester derivative characterized by a pentyl ester group, a central benzoate scaffold, and a meta-nitro-substituted benzoyl moiety attached via an amide linkage.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

pentyl 4-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-2-3-4-12-26-19(23)14-8-10-16(11-9-14)20-18(22)15-6-5-7-17(13-15)21(24)25/h5-11,13H,2-4,12H2,1H3,(H,20,22)

InChI Key

RISVXFGZSSLWAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Pentyl 4-[(3-nitrobenzoyl)amino]benzoate serves as a model compound for studying ester reactivity and aromatic substitution.

      Biology and Medicine: Its derivatives may have applications in drug design, as they combine aromatic and amide moieties.

      Industry: Potential use in materials science or as intermediates in organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with cellular receptors or enzymes, affecting biological processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Effects: Nitro vs. Bromo and Heterocyclic Groups

    The substitution pattern on the benzoyl ring significantly impacts physicochemical and biological properties. Key comparisons include:

    a. Pentyl 4-[(2-Bromobenzoyl)amino]benzoate (CAS: 351898-42-5)
    • Structure : Features a bromine atom at the 2-position (ortho) of the benzoyl ring instead of nitro.
    • Molecular Formula: C₁₉H₂₀BrNO₃ (vs. C₁₉H₂₀N₂O₅ for the nitro analog).
    • Molecular Weight : ~399.28 g/mol (vs. ~356.38 g/mol for the nitro compound).
    • Key Differences :
      • Bromine’s larger atomic radius and polarizability may enhance halogen bonding interactions, whereas the nitro group’s electron-withdrawing nature increases electrophilicity.
      • The ortho-bromo substitution could sterically hinder rotation or interaction with biological targets compared to the meta-nitro configuration .
    b. Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
    • Structure: Ethyl ester with a pyridazine-substituted phenethylamino group.
    • Molecular Formula : C₁₆H₁₇N₃O₂.
    • The pyridazine heterocycle introduces basic nitrogen atoms, enabling hydrogen bonding or π-π stacking interactions absent in the nitrobenzoyl derivative .

    Ester Chain Length: Pentyl vs. Ethyl Derivatives

    The alkyl chain length in ester derivatives critically affects solubility and bioavailability:

    Compound Ester Group Molecular Weight (g/mol) Predicted logP*
    Pentyl 4-[(3-nitrobenzoyl)amino]benzoate Pentyl ~356.38 ~3.5–4.0
    Ethyl analogs (e.g., I-6230) Ethyl ~291.33 ~2.0–2.5

    *Estimated using fragment-based methods (e.g., Moriguchi logP).

    • Implications : The pentyl chain enhances lipophilicity, favoring passive diffusion across biological membranes but reducing aqueous solubility. Ethyl esters may exhibit better solubility in polar solvents .

    Electronic and Steric Effects of Substituents

    • May increase acidity of the amide proton compared to bromo or heterocyclic analogs.
    • Heterocyclic Substituents (e.g., pyridazine, isoxazole) :
      • Introduce aromaticity and hydrogen-bonding sites, which could enhance binding to enzymes or receptors. For example, methylisoxazole in I-6273 may mimic natural substrates in kinase inhibition .

    Research Implications and Gaps

    • Biological Activity : While ethyl derivatives in were likely designed for target engagement (e.g., kinase inhibition), the nitro analog’s bioactivity remains unstudied. Comparative assays are needed.
    • Thermal Stability : Nitroaromatics may exhibit lower thermal stability compared to halogenated analogs, impacting material science applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.